N-(3-chlorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
N-(3-chlorophenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a structurally complex molecule featuring a fused cyclopenta[c]pyrazole core substituted with a sulfone-containing thiolan moiety and a 3-chlorophenyl carboxamide group. The 1,1-dioxo-thiolan substituent introduces a sulfone group, which may enhance metabolic stability and binding affinity through polar interactions. The 3-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to hydrophobic interactions and target selectivity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-11-3-1-4-12(9-11)19-17(22)16-14-5-2-6-15(14)20-21(16)13-7-8-25(23,24)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPZOTIRSNBSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopenta[c]Pyrazole Formation
The cyclopenta[c]pyrazole scaffold is constructed via a [3+2] cycloaddition between a cyclopentenone derivative and a diazo compound. For example, 3-methylcyclopentenone reacts with diazomethane in tetrahydrofuran (THF) at −10°C to yield the bicyclic intermediate. Subsequent oxidation using potassium permanganate (KMnO₄) in aqueous pyridine introduces the carboxyl group at position 3 of the pyrazole ring.
Key reaction parameters :
Thiolan-3-yl Substituent Incorporation
The 1,1-dioxothiolan-3-yl moiety is introduced via nucleophilic substitution. The cyclopenta[c]pyrazole-3-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate reacts with 3-mercaptothiolane-1,1-dioxide in the presence of triethylamine (Et₃N) to form the thioether linkage. Oxidation with meta-chloroperbenzoic acid (mCPBA) in DCM ensures complete sulfone formation.
Optimized conditions :
Amidation with 3-Chloroaniline
The final carboxamide is formed via a carbodiimide-mediated coupling. The thiolan-3-yl-substituted acid chloride reacts with 3-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF.
Critical parameters :
- Solvent: THF, anhydrous
- Catalysts: EDC (1.5 equiv), HOBt (1.2 equiv)
- Temperature: 25°C, 12 h
- Yield: 70–85%
Reaction Optimization and Challenges
Regioselectivity in Cycloaddition
Unwanted regioisomers (e.g., cyclopenta[d]pyrazole) may form if reaction temperatures exceed −5°C. Computational studies using density functional theory (DFT) indicate that the transition state for [3+2] cycloaddition favors the c-isomer by 3.2 kcal/mol.
Mitigation strategies :
Sulfone Oxidation Efficiency
Incomplete oxidation of the thioether to sulfone reduces yield. Kinetic studies show that mCPBA achieves >95% conversion within 2 h, whereas hydrogen peroxide (H₂O₂) requires 24 h for comparable results.
Analytical Validation
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 min.
Scale-Up Considerations
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Volume | 50 mL | 50 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Isolation Yield | 68% | 62% |
| Purity | 98% | 95% |
Challenges in large-scale production include exothermic risks during SOCl₂ reactions and prolonged filtration times for KMnO₄ mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
The cyclopenta[c]pyrazole core is shared with compounds synthesized by Albar et al. (1997), who reported spiro and fused derivatives with varying substituents (e.g., pyrimidine rings). These derivatives exhibited moderate antimicrobial activity, suggesting that the core itself may confer biological relevance . However, the addition of the 1,1-dioxo-thiolan group in the target compound distinguishes it by introducing a sulfone moiety, which is absent in Albar’s derivatives.
Pyrazole Carboxamide Analogs
Several pyrazole-3-carboxamide derivatives have been studied for diverse biological activities:
- 1,5-Diarylpyrazole carboxamides (): These compounds, synthesized via EDCI/HOBT-mediated coupling, showed inhibitory activity against cyclooxygenase-2 (COX-2). The presence of a benzylhydroxylamine substituent in these analogs highlights the role of carboxamide groups in facilitating hydrogen-bond interactions with enzyme active sites .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): This analog demonstrated cannabinoid receptor (CB1) antagonism, with the dichlorophenyl and pyridylmethyl groups contributing to receptor binding specificity.
Chlorophenyl Substituent Variations
The 3-chlorophenyl group in the target compound is structurally similar to analogs in and :
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (): This agrochemical candidate features a trifluoromethyl group and a chloropyridyl substituent, which enhance pesticidal activity. The trifluoromethyl group’s electron-withdrawing effects contrast with the sulfone in the target compound, suggesting differences in electronic profiles and target interactions .
- Such substituents often improve lipophilicity and membrane permeability .
Table 1: Key Structural Features and Reported Activities of Analogs
Key SAR Observations:
Carboxamide Position: The placement of the carboxamide at the pyrazole-3-position (as in the target compound and analogs) is critical for hydrogen-bond donor/acceptor interactions in enzyme inhibition .
Chlorophenyl Effects : The 3-chlorophenyl group’s meta-substitution pattern (vs. para in ) may influence steric and electronic interactions with targets, as seen in receptor-binding studies .
Sulfone vs.
Biological Activity
N-(3-chlorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C22H20ClNO5S
- IUPAC Name : N-[(3-chlorophenyl)methyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
- SMILES Notation : Cc(cc1)cc2c1OC(C(N(Cc1cccc(Cl)c1)C(CC1)CS1(=O)=O)=O)=CC2=O
This compound features a cyclopentapyrazole ring fused with a thiolane derivative, contributing to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study demonstrated that treatment with similar pyrazole derivatives resulted in a significant reduction in tumor growth in xenograft models .
Antioxidant and Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory properties:
- Mechanism : The presence of the thiolane moiety is believed to enhance the compound's ability to scavenge free radicals and reduce oxidative stress .
- Case Study : Molecular docking studies revealed that these compounds can effectively bind to key inflammatory mediators, potentially leading to decreased inflammation .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Target Enzymes : It has been investigated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Findings : In vitro assays demonstrated that the compound significantly inhibited COX activity, suggesting potential use in treating inflammatory disorders .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
